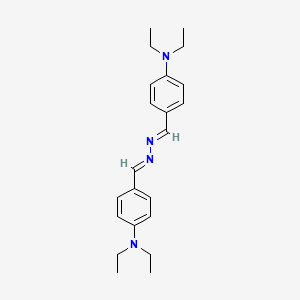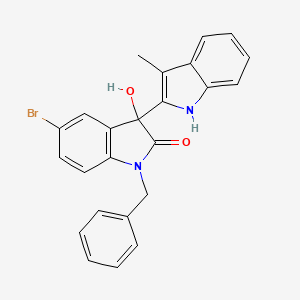![molecular formula C16H16N2O2S B12453863 2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B12453863.png)
2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various substituents such as ethyl, hydroxyethyl, and phenyl groups. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with appropriate reagents to introduce the ethyl, hydroxyethyl, and phenyl groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium methoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thieno or pyrimidine rings.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of cyclin-CDK complexes and the subsequent inhibition of downstream signaling cascades that promote cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds also exhibit CDK inhibitory activity and have similar structural features.
Pyrido[2,3-d]pyrimidin-4-ones: Known for their antibacterial and antifungal properties, these compounds share the pyrimidine core structure.
Uniqueness
2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine scaffold. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-2-13-17-15-14(16(20)18(13)8-9-19)12(10-21-15)11-6-4-3-5-7-11/h3-7,10,19H,2,8-9H2,1H3 |
InChI Key |
SZAOVCMDKSGREI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B12453792.png)
![3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid](/img/structure/B12453793.png)
![4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B12453802.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453824.png)
![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![N-(3,4-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12453841.png)
![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)

![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)
![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)

